5-Bromo-3-methyl-2-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the development of pharmaceuticals and agrochemicals . They often interact with various enzymes and receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets through various types of chemical bonds, often forming stable complexes . The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its target .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in a wide range of biochemical processes, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, potentially improving their bioavailability .
Result of Action
Trifluoromethylpyridines are known to have a wide range of biological activities, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine involves the reaction of a precursor compound with copper bromide and tert-butyl nitrite in acetonitrile. The reaction is carried out at room temperature for 2 hours, followed by extraction and purification to obtain the desired product . The yield of this reaction is approximately 34.6%.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring enhances its potential for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-bromo-3-methyl-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLTSVNLJURRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743311 | |
Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-52-2 | |
Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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